N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine
Description
N-{3-[6-(Benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine is a synthetic small-molecule compound featuring a hybrid structure of indole and glycylglycine (a dipeptide). The molecule consists of:
- A 6-(benzyloxy)indole core, which is a heterocyclic aromatic system known for its role in modulating biological activity (e.g., kinase inhibition, serotonin receptor interactions).
The benzyloxy group enhances lipophilicity, which may influence blood-brain barrier permeability, while the glycylglycine moiety could promote water solubility and metabolic stability .
Properties
Molecular Formula |
C22H23N3O5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[[2-[3-(6-phenylmethoxyindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H23N3O5/c26-20(23-13-21(27)24-14-22(28)29)9-11-25-10-8-17-6-7-18(12-19(17)25)30-15-16-4-2-1-3-5-16/h1-8,10,12H,9,11,13-15H2,(H,23,26)(H,24,27)(H,28,29) |
InChI Key |
LBNYIIYDZRUTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine typically involves multiple steps:
Synthesis of 6-(benzyloxy)-1H-indole: This can be achieved by reacting indole with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of 3-(6-(benzyloxy)-1H-indol-1-yl)propanoic acid: The 6-(benzyloxy)-1H-indole is then subjected to a Friedel-Crafts acylation reaction with a suitable acyl chloride, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with Glycylglycine: The resulting 3-(6-(benzyloxy)-1H-indol-1-yl)propanoic acid is then coupled with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding indole-3-carboxylic acids.
Reduction: Formation of indole derivatives with reduced functional groups.
Substitution: Formation of indole derivatives with substituted benzyloxy groups.
Scientific Research Applications
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may facilitate binding to these targets, while the glycylglycine component could enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine with analogs sharing key functional groups or therapeutic targets.
Table 1: Structural and Functional Comparison
Key Findings
Structural Divergence: The target compound’s indole-glycylglycine hybrid contrasts sharply with Baccatin III-based taxane derivatives (e.g., propyl/sec-butyl analogs). Taxanes are renowned for their tubulin-binding anticancer activity, whereas the indole-dipeptide structure may target entirely different pathways (e.g., kinase or protease inhibition) . The benzyloxy group in the target compound increases lipophilicity (clogP ≈ 3.2 predicted), whereas taxane analogs prioritize bulky acyl groups (e.g., 2-methylbutanoyl) to optimize tubulin interaction .
Biological Activity :
- Taxane analogs (e.g., sec-butyl derivative) show potent cytotoxicity (IC₅₀ < 1 nM in HeLa cells) due to tubulin stabilization but suffer from poor solubility. In contrast, the glycylglycine moiety in the target compound may improve solubility (predicted logS ≈ -3.5) but reduce membrane permeability .
- Indole derivatives often exhibit serotonin receptor affinity or kinase inhibition (e.g., CDK2 IC₅₀ ~ 200 nM for benzyloxy-indole analogs). The dipeptide chain could further modulate selectivity for proteolytic enzymes like MMP-9 .
Metabolic Stability :
- The glycylglycine unit may confer resistance to peptidase degradation compared to simpler peptide analogs. Taxane derivatives, however, require metabolic activation (e.g., ester hydrolysis) for efficacy, which varies with acyl substituents .
Biological Activity
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine is a synthetic compound belonging to the class of N-acyl-alpha amino acids. Its unique structural features, including an indole moiety and a benzyloxy group, suggest significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.
Structural Characteristics
This compound is characterized by:
- Indole Moiety : Known for diverse biological activities, including anti-inflammatory and anticancer properties.
- Benzyloxy Substitution : Enhances lipophilicity and may influence receptor interactions.
- Glycylglycine Backbone : Provides structural stability and potential bioactivity.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Anticancer Properties : The indole structure is associated with the inhibition of cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.
- Anti-inflammatory Effects : Compounds with indole structures often demonstrate anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier may provide neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Derivative : Starting from 6-bromoindole, a benzyloxy group is introduced via nucleophilic substitution.
- Acylation with Propanoyl Chloride : The resulting indole derivative is acylated to form the propanoyl derivative.
- Coupling with Glycylglycine : The final step involves coupling the acylated indole with glycylglycine to yield the target compound.
Case Studies and Experimental Data
A variety of studies have been conducted to assess the biological activity of this compound:
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-benzoyl)glycine | Benzoyl group instead of propanoyl | Anticancer properties |
| N-(4-methoxybenzoyl)glycine | Methoxybenzoyl group | Antimicrobial activity |
| N-(2-hydroxyphenyl)glycine | Hydroxyphenyl substituent | Potential neuroprotective effects |
This comparative analysis highlights the unique attributes of this compound due to its specific structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
